Product packaging for [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol(Cat. No.:CAS No. 4097-22-7)

[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol

Cat. No.: B1670502
CAS No.: 4097-22-7
M. Wt: 235.24 g/mol
InChI Key: WVXRAFOPTSTNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing 2',3'-Dideoxyadenosine as a Nucleoside Analog in Biochemical Research

2',3'-Dideoxyadenosine is a derivative of the natural nucleoside adenosine (B11128). cymitquimica.com The critical modification in its structure is the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar moiety. cymitquimica.com This seemingly subtle alteration has profound biological consequences. In natural DNA synthesis, the 3'-hydroxyl group of a growing DNA chain is essential for the formation of a phosphodiester bond with the incoming nucleotide, a reaction catalyzed by DNA polymerase. wikipedia.org Because ddA lacks this 3'-hydroxyl group, its incorporation into a growing DNA strand results in the termination of chain elongation. wikipedia.orgpnas.org

This property of chain termination makes 2',3'-dideoxyadenosine and its phosphorylated form, 2',3'-dideoxyadenosine triphosphate (ddATP), invaluable tools in molecular biology. wikipedia.orgcaymanchem.com The triphosphate form, ddATP, acts as a competitive inhibitor of DNA polymerase. pnas.org This mechanism is not only fundamental to its biological effects but also forms the basis of the Sanger method for DNA sequencing, a cornerstone of molecular genetics. wikipedia.org In this method, the controlled incorporation of dideoxynucleotides, including ddATP, generates DNA fragments of varying lengths, which, when separated by size, reveal the sequence of the DNA template. wikipedia.org

Beyond its role in DNA sequencing, ddA has been utilized in research to probe various cellular processes, including nucleic acid metabolism and enzyme interactions. chemimpex.com Its ability to be intracellularly converted to the active triphosphate form allows for the study of its effects on cellular functions and disease mechanisms. caymanchem.comnih.gov

Historical Perspectives on 2',3'-Dideoxyadenosine's Emergence in Antiviral Research

The journey of 2',3'-dideoxyadenosine in antiviral research is closely linked to the global health crisis precipitated by the Human Immunodeficiency Virus (HIV). The discovery that HIV is a retrovirus, meaning it uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, opened a new avenue for antiviral drug development. wikipedia.org Researchers hypothesized that nucleoside analogs that could be incorporated by reverse transcriptase and subsequently terminate the growing viral DNA chain would be effective antiviral agents. nih.gov

This hypothesis led to the investigation of a class of compounds known as dideoxynucleosides. nih.gov In the mid-1980s, following the initial success of zidovudine (B1683550) (AZT), another nucleoside analog, researchers turned their attention to other potential candidates. 2',3'-dideoxyadenosine emerged as a compound of significant interest due to its ability to inhibit HIV replication in vitro. chemimpex.commedchemexpress.comcaymanchem.com It was found to be a potent inhibitor of HIV reverse transcriptase. caymanchem.comchemimpex.com

The antiviral activity of ddA is predicated on its intracellular phosphorylation to ddATP. caymanchem.compitt.edu This active metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the viral DNA by reverse transcriptase. caymanchem.com Once incorporated, the absence of the 3'-hydroxyl group prevents further extension of the viral DNA chain, effectively halting viral replication. cymitquimica.comchemimpex.com

The initial promising in vitro results propelled ddA into further investigation as a potential therapeutic for HIV/AIDS. bibliotekanauki.pl Although its clinical development was eventually superseded by other nucleoside analogs with more favorable pharmacological profiles, the pioneering research on ddA and other dideoxynucleosides laid the critical groundwork for the development of combination antiretroviral therapy, which has transformed the management of HIV infection. wikipedia.org

Interactive Data Table: Properties of 2',3'-Dideoxyadenosine

PropertyValueSource
Molecular FormulaC10H13N5O2 cymitquimica.comchemimpex.comcaymanchem.com
Molecular Weight235.2 g/mol chemimpex.comcaymanchem.com
AppearanceWhite to off-white crystalline powder chemimpex.com
Melting Point181-184°C chemimpex.comsigmaaldrich.com
CAS Number4097-22-7 cymitquimica.comchemimpex.comcaymanchem.comsigmaaldrich.com

Interactive Data Table: Antiviral Activity of 2',3'-Dideoxyadenosine

VirusCell LineEC50 (μM)Source
HIV-1MT-45.27 medchemexpress.com
Simian immunodeficiency virus (SIV)MT-45.3 medchemexpress.com
HIV-1CEM4 medchemexpress.com
HIV-2CEM8 medchemexpress.com
HIV-1Molt 4/C84 medchemexpress.com
HIV-2Molt 4/C85.5 medchemexpress.com
HIV-1C816617 medchemexpress.com
HIV-2C816622 medchemexpress.com
Murine sarcoma virus (MSV)C3H/3T324 medchemexpress.com
HIV (cytopathic effect protection)ATH82.7 caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O2 B1670502 [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol CAS No. 4097-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXRAFOPTSTNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859851
Record name [5-(6-Amino-9H-purin-9-yl)oxolan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4097-22-7
Record name 2',3'-Dideoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Molecular and Cellular Mechanisms of 2 ,3 Dideoxyadenosine Action

Intracellular Metabolism and Phosphorylation Pathways of 2',3'-Dideoxyadenosine

The biological activity of 2',3'-dideoxyadenosine (ddA) is contingent upon its intracellular conversion into the pharmacologically active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). This metabolic activation is a multi-step process orchestrated by host cell enzymes. Upon transport into the cell, ddA undergoes sequential phosphorylation, a process that is both critical for its therapeutic effect and subject to complex enzymatic regulation.

The initial and rate-limiting step in the activation of ddA is its phosphorylation to 2',3'-dideoxyadenosine-5'-monophosphate (B1617607) (ddAMP). This reaction is primarily catalyzed by the cellular enzyme deoxycytidine kinase (dCK). researchgate.netwikipedia.orgpnas.org Deoxycytidine kinase is a key enzyme in the deoxyribonucleoside salvage pathway, which recycles products of DNA degradation for the synthesis of new DNA. researchgate.netpnas.org While its principal substrates are deoxycytidine, deoxyadenosine (B7792050), and deoxyguanosine, dCK also recognizes ddA as a substrate, facilitating the transfer of a phosphate (B84403) group from a donor like ATP to the 5' hydroxyl group of ddA. wikipedia.orgpnas.org The expression and activity of dCK are highest in lymphoid cells, which is a contributing factor to the selective activity of ddA in these cell types. lu.ch

Following its formation, ddAMP must undergo two additional phosphorylation steps to become the active triphosphate form, ddATP. The conversion of ddAMP to 2',3'-dideoxyadenosine-5'-diphosphate (ddADP) is a crucial intermediary step. Research has identified that the mitochondrial adenylate kinase, specifically the AK2 isoenzyme, plays a major role in this phosphorylation event in human lymphocytes. nih.gov Adenylate kinases are phosphotransferase enzymes that maintain equilibrium among adenine (B156593) nucleotides (ATP, ADP, and AMP) and are integral to cellular energy homeostasis. nih.govwikipedia.org

The final phosphorylation, from ddADP to ddATP, is catalyzed by other cellular kinases, such as nucleoside diphosphate (B83284) kinases (NDPKs), which facilitate the transfer of a phosphate group from ATP to ddADP. The culmination of this pathway is the accumulation of ddATP, the molecule directly responsible for inhibiting viral replication.

The intracellular concentration of the active metabolite, ddATP, is tightly regulated by a balance between the anabolic activity of kinases and the catabolic activity of nucleotidases. The efficiency of the initial phosphorylation by deoxycytidine kinase (dCK) is a primary determinant of ddATP production. researchgate.net Subsequently, adenylate kinase is critical for the formation of ddADP from ddAMP. nih.gov

A defining characteristic of 2',3'-dideoxyadenosine's active metabolite is its remarkably long intracellular half-life. Once formed, ddATP is cleared from cells at a very slow rate. Studies conducted in human T-cell lines have demonstrated that the intracellular half-life of ddATP is unusually long, ranging from 25 to 40 hours. This prolonged persistence ensures that a pharmacologically effective concentration of the active inhibitor is maintained within target cells over an extended period. The slow decay of ddATP is a key pharmacokinetic property that contributes significantly to its biological activity.

Table 1: Intracellular Half-Life of 2',3'-Dideoxyadenosine-5'-Triphosphate (ddATP)

Cell TypeIntracellular Half-Life (t½)
MOLT-4 (Human T-cell line)25 - 40 hours
CCRF-CEM (Human T-cell line)Similar to MOLT-4

Interaction with Viral Polymerases and Inhibition of Nucleic Acid Synthesis

The mechanism of action of 2',3'-dideoxyadenosine is centered on the ability of its triphosphorylated metabolite, ddATP, to interact with and inhibit viral DNA polymerases, most notably reverse transcriptase (RT) from retroviruses like HIV-1. This inhibition occurs through a dual mechanism: competitive inhibition with the natural substrate and termination of the growing nucleic acid chain.

The molecular structure of ddATP closely mimics that of the natural deoxynucleotide, deoxyadenosine triphosphate (dATP). This structural similarity allows ddATP to compete with dATP for binding to the active site of viral reverse transcriptase. nih.gov During the process of reverse transcription, where the viral RNA template is converted into DNA, the reverse transcriptase enzyme incorporates deoxynucleotides to build the new DNA strand. By competing with dATP, ddATP effectively acts as a competitive inhibitor, reducing the rate at which the natural substrate is incorporated and thereby slowing the process of viral DNA synthesis. nih.govmdpi.com

Table 2: Inhibition Constants (Ki) of ddATP for Viral Reverse Transcriptases

EnzymeVirus SourceInhibition Constant (Ki)
Reverse TranscriptaseHIV-120 nM
Reverse TranscriptaseVisna Virus37 nM

The most critical aspect of ddATP's inhibitory action is its function as a chain terminator. cuny.edunih.govlibretexts.orgwikipedia.org Nucleic acid synthesis proceeds by the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the last nucleotide in the growing chain and the 5'-phosphate group of the incoming nucleotide. libretexts.orgwikipedia.org The defining structural feature of 2',3'-dideoxyadenosine and its metabolites is the absence of this crucial 3'-hydroxyl group on the deoxyribose sugar ring; it is replaced by a hydrogen atom.

When reverse transcriptase incorporates ddATP into the nascent viral DNA strand, the lack of a 3'-OH group makes it impossible to form the next phosphodiester bond. cuny.edulibretexts.orgwikipedia.org This absence of a reactive hydroxyl group effectively halts the elongation process, leading to the premature termination of the DNA chain. nih.govyoutube.com The resulting truncated DNA is non-functional and cannot be used for the production of new virus particles, thus effectively breaking the viral replication cycle. This mechanism of action is the foundation of the Sanger method for DNA sequencing and is a hallmark of the dideoxynucleoside class of antiviral agents. cuny.edulibretexts.org

Mechanism of DNA Chain Termination Imparted by 2',3'-Dideoxyadenosine Incorporation

2',3'-Dideoxyadenosine (ddA) functions as a potent DNA chain terminator once it is intracellularly converted to its active triphosphate form, 2',3'-dideoxyadenosine triphosphate (ddATP). The mechanism of termination is fundamentally linked to the chemical structure of its sugar moiety. wikipedia.orguhcl.edu Natural deoxynucleoside triphosphates (dNTPs), the building blocks of DNA, possess a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar. uhcl.eduresearchgate.net This 3'-OH group is crucial for the elongation of a DNA strand, as DNA polymerase enzymes catalyze the formation of a phosphodiester bond between this group and the 5' phosphate group of the incoming nucleotide. wikipedia.orguhcl.edu

In contrast, 2',3'-dideoxyadenosine and its triphosphate derivative lack this 3'-OH group. wikipedia.orguhcl.edulibretexts.org When a DNA polymerase incorporates ddATP into a growing DNA chain, the absence of the 3'-OH group makes it impossible to form the next phosphodiester bond. researchgate.netbiosyn.com This effectively halts further extension of the DNA strand, leading to the termination of the chain. wikipedia.orgbiosyn.com This discovery was foundational to the development of the dideoxy chain-termination method of DNA sequencing developed by Frederick Sanger. wikipedia.orgnih.gov Initially, ddATP acts as a competitive inhibitor of the DNA polymerase, but its incorporation leads to an almost complete arrest of DNA synthesis. nih.gov

Influence of 2',3'-Dideoxyadenosine on Proviral DNA Synthesis and Viral RNA Expression

The chain-terminating property of 2',3'-dideoxyadenosine is particularly effective against retroviruses, such as the Human Immunodeficiency Virus (HIV), which rely on an enzyme called reverse transcriptase for replication. researchgate.netwikipedia.org Reverse transcriptase is an RNA-dependent DNA polymerase that converts the virus's single-stranded RNA genome into a double-stranded DNA copy, known as a provirus. wikipedia.orgnih.govjackwestin.com This proviral DNA can then integrate into the host cell's genome. jackwestin.com

The phosphorylated active form of 2',3'-dideoxyadenosine, ddATP, serves as a substrate for reverse transcriptase. researchgate.net During the synthesis of proviral DNA, reverse transcriptase can incorporate ddATP into the nascent DNA strand. researchgate.net As with cellular DNA polymerases, this incorporation event leads to the immediate termination of the DNA chain due to the lack of a 3'-OH group. frenoy.eu By preventing the completion of proviral DNA, 2',3'-dideoxyadenosine effectively inhibits a critical step in the retroviral life cycle. jackwestin.comfrenoy.eu

The inhibition of proviral DNA synthesis has a direct downstream effect on viral RNA expression. The integrated provirus normally acts as a template for the host cell's transcription machinery to produce new viral RNA genomes and messenger RNAs (mRNAs) for viral proteins. jackwestin.com By blocking the formation of a complete, integration-competent provirus, 2',3'-dideoxyadenosine ensures that there is no template from which new viral RNAs can be transcribed. This halt in viral gene expression prevents the assembly and release of new virus particles.

Modulation of Endogenous Cellular Signaling Pathways by 2',3'-Dideoxyadenosine

Beyond its role in DNA synthesis, 2',3'-dideoxyadenosine also interacts with and modulates key cellular signaling pathways.

Inhibition of Adenylyl Cyclase Activity

2',3'-Dideoxyadenosine is recognized as a specific inhibitor of adenylyl cyclase, a crucial enzyme in cellular signaling. sigmaaldrich.com Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. scbt.com Research indicates that 2',3'-dideoxyadenosine and related analogs can inhibit adenylyl cyclase activity. bohrium.com This inhibition is thought to occur through interaction with a regulatory site on the enzyme known as the "P-site," which is distinct from the catalytic site where ATP binds. bohrium.commerckmillipore.com

Impact on Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

The direct consequence of adenylyl cyclase inhibition by 2',3'-dideoxyadenosine is a reduction in the synthesis of cAMP. scbt.com By blocking the enzyme's activity, the compound leads to decreased intracellular levels of this important second messenger. cam.ac.uk cAMP is involved in numerous cellular processes, including the regulation of gene expression, metabolic pathways, and signal transduction from G-protein coupled receptors (GPCRs). scbt.comfrontiersin.org Therefore, by lowering cAMP levels, 2',3'-dideoxyadenosine can significantly alter these downstream cellular functions.

Effects on General Nucleic Acid Metabolism and Cellular Processes

The effects of 2',3'-dideoxyadenosine extend to general nucleic acid metabolism and other cellular functions. Dideoxynucleosides can be toxic to certain cells, and this toxicity is dependent on their phosphorylation. nih.gov For example, some studies have shown that dideoxynucleosides are potent inhibitors of mitochondrial DNA (mtDNA) synthesis, which can lead to a decrease in mtDNA content and subsequent cellular dysfunction. nih.gov

Interactive Data Table: Summary of 2',3'-Dideoxyadenosine's Molecular Interactions

Target Enzyme Molecular Mechanism Consequence
DNA Polymerase / Reverse Transcriptase Incorporation of ddATP, which lacks a 3'-OH group, into the growing DNA strand. wikipedia.orgresearchgate.net Prevents formation of the next phosphodiester bond, leading to chain termination. biosyn.comnih.gov
Adenylyl Cyclase Binds to the regulatory "P-site" of the enzyme, acting as an inhibitor. bohrium.commerckmillipore.com Reduces the catalytic conversion of ATP to cAMP. scbt.com

| Mitochondrial DNA Polymerase (Polymerase γ) | Acts as a chain-terminating substrate for the enzyme. nih.gov | Inhibits mitochondrial DNA synthesis, leading to mtDNA depletion. nih.gov |

Antiviral Efficacy and Spectrum of 2 ,3 Dideoxyadenosine

Activity Against Human Immunodeficiency Virus (HIV) Strains

2',3'-Dideoxyadenosine has demonstrated notable inhibitory effects on the replication of Human Immunodeficiency Virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS). Its activity has been evaluated against both HIV-1 and HIV-2 strains in a variety of in vitro systems.

Inhibition of HIV-1 Replication in Diverse Cell Lines

The antiviral activity of ddA against HIV-1 has been documented in several human T-lymphocyte cell lines. In MT-4 cells, ddA has been shown to inhibit HIV-1 antigen expression and the virus-induced cytopathic effects with a 50% effective dose (ED50) ranging from 3 to 6 µM nih.gov. Further studies have explored the metabolism and anti-HIV-1 activity of ddA and its derivatives in CEM T lymphoblasts and MT-2 T lymphoblasts, confirming its ability to retard viral replication nih.gov. The compound's efficacy is linked to its conversion into the active triphosphate form, which acts as a chain terminator for the viral reverse transcriptase.

A prodrug of ddA, specifically an aryloxyphosphoramidate derivative, has also been evaluated. In CEM lymphocytes, this prodrug exhibited a 50% effective concentration (EC50) of 0.016 µM, while the parent ddA had an EC50 of 3.7 µM in the same cell line, indicating that the prodrug strategy can significantly enhance antiviral potency nih.gov.

Cell LineHIV-1 StrainParameterValueReference
MT-4Not SpecifiedED503-6 µM nih.gov
CEMNot SpecifiedEC503.7 µM nih.gov

Efficacy against HIV-2 Strains

Research has also established the inhibitory potential of 2',3'-dideoxynucleosides, including ddA, against HIV-2. Studies have demonstrated that these compounds can significantly inhibit the infectivity and/or the cytopathic effects of HIV-2 in vitro nih.gov. While the general class of 2',3'-dideoxynucleosides has shown efficacy, specific quantitative data detailing the 50% effective concentration (EC50) of ddA against various HIV-2 strains in different cell lines remains an area for further detailed investigation.

Comparative Antiviral Potency in Human T-Lymphocyte and Monocyte/Macrophage Cell Models

The comparative efficacy of ddA in different cellular reservoirs of HIV has been a key area of study. T-lymphocytes and monocyte/macrophages represent two major target cell populations for HIV infection.

A study utilizing an aryloxyphosphoramidate prodrug of ddA (Cf-1093) revealed interesting comparative potencies. In primary human monocyte/macrophages (M/M), the parent compound ddA had an EC50 of 1 µM. In contrast, the prodrug Cf-1093 showed a markedly increased activity with an EC50 of 0.004 µM in M/M. The enhancement of antiviral activity for this prodrug was found to be similar in lymphocytes, where the EC50s for Cf-1093 and ddA were 0.016 µM and 3.7 µM, respectively nih.gov. This suggests that while the prodrug strategy is effective in both cell types, the parent compound ddA is also active in both, albeit at different concentrations.

Metabolic studies have indicated that the phosphorylation of ddA, a crucial step for its antiviral activity, can occur in both T-lymphocytes and monocytes, although the metabolic pathways and efficiencies may differ between these cell types nih.gov.

Cell ModelCompoundEC50Reference
Human T-Lymphocytes (CEM)2',3'-Dideoxyadenosine (ddA)3.7 µM nih.gov
Human Monocyte/Macrophages (M/M)2',3'-Dideoxyadenosine (ddA)1 µM nih.gov
Human T-Lymphocytes (CEM)Cf-1093 (ddA prodrug)0.016 µM nih.gov
Human Monocyte/Macrophages (M/M)Cf-1093 (ddA prodrug)0.004 µM nih.gov

Activity Against Other Retroviruses

The antiviral spectrum of 2',3'-Dideoxyadenosine extends beyond HIV to other retroviruses, including those that infect non-human primates and other animal species.

Inhibition of Simian Immunodeficiency Virus (SIV)

2',3'-Dideoxyadenosine has demonstrated inhibitory activity against retroviruses closely related to HIV, such as Simian Immunodeficiency Virus (SIV). In one study, ddA was tested against a type D retrovirus associated with Simian Acquired Immunodeficiency Syndrome (SAIDS) in Raji cells. The results showed that ddA was inhibitory at concentrations of 100 µM and 200 µM nih.gov. Furthermore, the broader class of 2',3'-dideoxynucleosides has been reported to significantly inhibit the infectivity and replication of SIV in helper T-cells in vitro nih.gov.

Effects on Moloney Murine Sarcoma Virus (MSV) Replication

The evaluation of 2',3'-Dideoxyadenosine and its analogues has also included murine retroviruses. One study investigated the anti-HIV activity of several ddA analogues and also mentioned their evaluation against Moloney Murine Sarcoma Virus (MSV) nih.gov. However, the specific inhibitory effects and potency of the parent compound, 2',3'-Dideoxyadenosine, on the replication of MSV are not extensively detailed in the available literature, indicating a potential area for further research.

Efficacy against Equine Infectious Anemia Virus (EIAV) and Caprine Arthritis-Encephalitis Virus (CAEV)

There is a notable lack of specific research data on the in vitro or in vivo efficacy of 2',3'-Dideoxyadenosine against Equine Infectious Anemia Virus (EIAV) and Caprine Arthritis-Encephalitis Virus (CAEV). A thorough review of available scientific literature did not yield studies specifically evaluating the inhibitory activity of this compound against these two lentiviruses. While research has been conducted on other antiretroviral agents against EIAV, specific findings for 2',3'-Dideoxyadenosine are not presently documented.

Activity Against Hepatitis B Virus (HBV)

The antiviral activity of 2',3'-Dideoxyadenosine against the Hepatitis B Virus (HBV) has been investigated, with studies indicating that its efficacy is limited. Research has shown that while some 2',3'-dideoxynucleosides can exert a potent antiviral effect against HBV in vitro, the β-L-enantiomer of 2',3'-Dideoxyadenosine (β-L-ddA) demonstrates restricted activity. asm.orgnih.gov

The primary reason for this limited efficacy is its metabolic instability within host cells. asm.org Studies have demonstrated that β-L-ddA is susceptible to rapid catabolism, which hinders its conversion to the pharmacologically active triphosphate form. asm.org This metabolic breakdown ultimately results in low intracellular concentrations of the active compound, thereby diminishing its antiviral potential against HBV.

In one study, the related compound β-L-2',3'-didehydro-2',3'-dideoxyadenosine (β-L-D4A) was shown to have a dose-dependent inhibitory effect on the replication of HBV DNA and the secretion of Hepatitis B surface antigen (HBsAg) in 2.2.15 cells. nih.gov The 50% inhibitory concentration (IC50) for β-L-D4A on HBV DNA replication was determined to be 0.61 µmol/L. nih.gov

Table 1: In Vitro Activity of β-L-2',3'-didehydro-2',3'-dideoxyadenosine (β-L-D4A) against HBV in 2.2.15 Cells

CompoundCell LineParameter MeasuredIC50 (µmol/L)
β-L-2',3'-didehydro-2',3'-dideoxyadenosine (β-L-D4A)2.2.15HBV DNA Replication0.61

Cellular Determinants Influencing 2',3'-Dideoxyadenosine's Antiviral Potency

The antiviral potency of 2',3'-Dideoxyadenosine is critically dependent on its intracellular metabolism, specifically its conversion to the active triphosphate form, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). This process is governed by the activity of host cellular kinases.

The primary determinant of 2',3'-Dideoxyadenosine's efficacy is the efficiency of its phosphorylation. The initial phosphorylation to the monophosphate form is a key step, followed by subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms. A crucial enzyme in the phosphorylation of 2',3'-dideoxyadenosine-5'-monophosphate (B1617607) (ddAMP) to its diphosphate is mitochondrial adenylate kinase (AK2). nih.gov

The limited antiviral activity of the β-L-enantiomer of 2',3'-Dideoxyadenosine against both Human Immunodeficiency Virus (HIV) and HBV is a direct consequence of its inadequate phosphorylation. asm.orgnih.gov This poor conversion to the active triphosphate is primarily due to the compound's susceptibility to catabolism by the enzyme methylthioadenosine phosphorylase. asm.orgnih.gov This enzyme breaks down β-L-ddA, leading to low intracellular concentrations of the parent compound and, consequently, insufficient substrate for the necessary phosphorylation steps.

Table 2: Cellular Factors Affecting 2',3'-Dideoxyadenosine Potency

Cellular FactorRoleImpact on 2',3'-Dideoxyadenosine Potency
Cellular KinasesPhosphorylation of the drug to its active triphosphate form.High kinase activity can enhance potency.
Mitochondrial adenylate kinase (AK2)Phosphorylation of ddAMP to ddADP.Essential for the activation pathway.
Methylthioadenosine phosphorylaseCatabolism of β-L-ddA.High activity leads to drug breakdown and reduced potency.

Prodrug Strategies and Structural Analogs of 2 ,3 Dideoxyadenosine in Research

Design and Evaluation of 2',3'-Dideoxyadenosine Prodrugs

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. For 2',3'-Dideoxyadenosine, prodrug strategies have focused on masking the 5'-hydroxyl group to improve lipophilicity and facilitate cellular entry, and to deliver the monophosphorylated form, thereby bypassing the initial, often inefficient, phosphorylation step catalyzed by cellular kinases.

Didanosine (B1670492) (2',3'-dideoxyinosine, ddI) is a nucleoside analog that functions as a prodrug for the active antiviral agent, dideoxyadenosine triphosphate (ddATP). pharmacology2000.comdrugbank.com Upon entering the cell, didanosine is not directly converted to 2',3'-Dideoxyadenosine. Instead, it undergoes a series of intracellular enzymatic transformations to become the active triphosphate moiety. drugbank.com

This metabolic pathway involves cellular enzymes that convert didanosine into its monophosphate form, which is subsequently phosphorylated twice more to yield dideoxyadenosine diphosphate (B83284) (ddADP) and finally the active dideoxyadenosine triphosphate (ddATP). pharmacology2000.com This active metabolite, ddATP, acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase, thereby preventing the elongation of the proviral DNA chain. pharmacology2000.comdrugbank.com The lack of a 3'-hydroxyl group on the sugar moiety of the incorporated ddATP is what halts the DNA synthesis process. pharmacology2000.com

Aryloxyphosphoramidate derivatives represent a significant class of prodrugs designed to deliver the monophosphate of 2',3'-Dideoxyadenosine into cells. This strategy effectively bypasses the initial and often inefficient kinase-mediated phosphorylation step. Research has shown that converting 2',3'-Dideoxyadenosine (ddA) and its analog 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) into their aryloxyphosphoramidate forms dramatically potentiates their antiviral activity. nih.gov

These lipophilic 5'-monophosphate triester prodrugs have demonstrated markedly superior efficacy, ranging from 100- to 1000-fold greater activity than the parent drugs against a variety of viruses, including human immunodeficiency virus type 1 (HIV-1), HIV-2, and hepatitis B virus (HBV). nih.gov The enhanced potency is also reflected in a significantly increased selectivity index, which is the ratio of the cytotoxic concentration to the antivirally effective concentration. nih.gov For instance, the d4A prodrug Cf 1001 showed a selectivity index of 300-3000 in laboratory cell lines, compared to 2-3 for the parent d4A. nih.gov The antiviral potency of ddA and d4A prodrug derivatives against visna virus (VV) was found to be at least 200-fold greater than that of the corresponding free nucleosides. nih.gov

Antiviral Activity of 2',3'-Dideoxyadenosine (ddA) and its Aryloxyphosphoramidate Prodrug
CompoundVirusCell LineEC₅₀ (µM)Potency Increase vs. Parent Drug
ddAVisna VirusSCP Cells>0.6-
ddA Prodrug DerivativeVisna VirusSCP Cells≤0.003>200-fold
d4AHIV-1Various--
d4A Aryloxyphosphoramidate ProdrugHIV-1, HIV-2, HBVVarious-100 to 1000-fold

EC₅₀: 50% effective concentration. Data sourced from published research. nih.govnih.gov

The ProTide (Pro-nucleotide) technology is a sophisticated prodrug approach designed for the efficient intracellular delivery of nucleoside monophosphates. acs.orgbham.ac.uk In this strategy, the hydroxyl groups of the monophosphate are masked by an aromatic group (typically an aryloxy group) and an amino acid ester moiety. bham.ac.uk Once inside the cell, these masking groups are enzymatically cleaved, releasing the free nucleoside monophosphate. acs.org

This technology has been successfully applied to purine (B94841) nucleoside analogs, including 2',3'-Dideoxyadenosine (ddA) and 2',3'-didehydro-2',3'-dideoxyadenosine (d4A), often resulting in a marked enhancement of their antiviral potencies. acs.orgbham.ac.uk The success of the ProTide approach lies in its ability to bypass the initial, rate-limiting phosphorylation step, which is often inefficient for dideoxynucleoside analogs, and to increase the intracellular concentration of the crucial monophosphate species. ump.edu.pl This has led to the development of several FDA-approved antiviral drugs based on this technology. bham.ac.uk

The cycloSal (saligenyl) phosphotriester pronucleotide approach is another strategy to deliver nucleoside monophosphates into cells and overcome metabolic barriers. This method involves creating lipophilic triesters that can effectively cross cell membranes. nih.gov

Research on 2'-fluorinated analogs of 2',3'-Dideoxyadenosine demonstrated the power of this approach. The ribo-configured analog, F-ribo-ddA, is normally inactive against HIV, in contrast to its active ara-configured counterpart, F-ara-ddA. This inactivity is partly due to a metabolic blockade in the formation of its monophosphate. However, when F-ribo-ddA was converted into a cycloSal phosphotriester prodrug, it exhibited significant anti-HIV activity, even higher than that of the parent F-ara-ddA nucleoside. nih.gov This finding clearly indicates that the cycloSal modification successfully bypassed the metabolic block. Furthermore, these cycloSal prodrugs were found to be completely resistant to deamination by adenosine (B11128) deaminase (ADA) and AMP deaminase (AMPDA), enzymes that can otherwise inactivate the parent nucleoside. nih.gov

Synthesis and Biological Evaluation of Modified 2',3'-Dideoxyadenosine Analogs

In addition to prodrug strategies, researchers have focused on modifying the chemical structure of 2',3'-Dideoxyadenosine itself to create analogs with improved antiviral activity and metabolic stability.

The introduction of a fluorine atom into the sugar moiety of nucleoside analogs can significantly alter their biological properties. Fluorine's high electronegativity and small size can affect the sugar's conformation and enhance the metabolic stability of the compound. nih.gov

The synthesis and evaluation of 2'-fluorinated-2',3'-dideoxyadenosines have yielded important insights. For example, 2'-fluoro-ara-2',3'-dideoxyadenosine (F-ara-ddA) is known to be an active anti-HIV agent. In contrast, its stereoisomer, 2'-fluoro-ribo-2',3'-dideoxyadenosine (F-ribo-ddA), is inactive. nih.gov This highlights the critical role of stereochemistry at the 2'-position for biological activity.

Pharmacokinetic studies in rats with 2'-fluoro-2',3'-dideoxyadenosine (B25987) (FddA) revealed a rapid and extensive in vivo conversion to 2'-fluoro-2',3'-dideoxyinosine (B148055) (FddI), making FddA an excellent prodrug for FddI. nih.gov As previously discussed, the application of prodrug technologies like the cycloSal approach to these halogenated analogs can overcome their metabolic limitations, transforming an inactive compound like F-ribo-ddA into a potent antiviral agent. nih.gov

Anti-HIV Activity of 2'-Fluorinated ddA Analogs and Their cycloSal Prodrugs in CEM Cells
CompoundEC₅₀ (µM)Description
F-ara-ddA (Parent Nucleoside)0.1 - 1Active anti-HIV agent
F-ara-ddA cycloSal Prodrugs0.01 - 0.1~10-fold more potent than parent
F-ribo-ddA (Parent Nucleoside)>100Inactive
F-ribo-ddA cycloSal Prodrugs0.1 - 1Activity comparable to or higher than F-ara-ddA

EC₅₀: 50% effective concentration. Data sourced from published research. nih.gov

Azido (B1232118) Analogs (e.g., 3'-Azido-2',3'-Dideoxyadenosine)

The introduction of an azido (N₃) group into the sugar moiety of 2',3'-dideoxyadenosine (ddA) has been a key area of investigation in the development of more potent and selective antiviral agents. A systematic synthesis and evaluation of ddA analogues with an azido group at the 2' or 3' position of the sugar ring has provided valuable insights into their structure-activity relationships. nih.gov

In one study, various 2'- and 3'-substituted ddA analogs were synthesized and tested for their activity against the human immunodeficiency virus (HIV). Among the azido derivatives, the compound with the 3'-azido group in the "down" (arabino) configuration, 3'-azido-2',3'-dideoxyarabinofuranosyladenine, demonstrated slightly greater anti-HIV activity than the parent compound, 2',3'-dideoxyadenosine. However, this increased activity was accompanied by a considerable increase in toxicity. nih.gov Conversely, substitutions of an azido group at other positions, such as the 2'-"down", 2'-"up", or 3'-"up" configurations, led to a decrease in anti-HIV potency and selectivity compared to ddA. nih.gov

Further research has explored the L-enantiomers of 3'-azido-2',3'-dideoxypurine nucleosides. While these L-nucleoside analogs were found to be metabolized to their 5'-triphosphate forms in primary human lymphocytes, they generally exhibited weak or no antiviral activity against HIV-1. nih.gov However, a noteworthy finding from this research was that a phosphoramidate (B1195095) prodrug of L-3'-azido-2',3'-dideoxyadenosine displayed anti-HIV-1 activity without significant toxicity, highlighting a potential strategy to overcome the limitations of the parent nucleoside. nih.gov

Phosphate (B84403) Modified Analogs (e.g., 2',3'-Dideoxyadenosine-5'-O-(1-Thiotriphosphate))

Modifications to the phosphate moiety of 2',3'-dideoxyadenosine triphosphate (ddATP), the active form of ddA, have been explored to enhance its stability and biological activity. One such modification is the substitution of a non-bridging oxygen atom in the triphosphate chain with a sulfur atom, creating a thiotriphosphate analog. 2',3'-Dideoxyadenosine-5'-O-(1-thiotriphosphate) is a ddATP analog that incorporates a phosphorothioate (B77711) linkage at the alpha-phosphate position. trilinkbiotech.com

This modification serves a crucial purpose: the phosphorothioate linkage is resistant to cleavage by nucleases. trilinkbiotech.com This increased stability can be advantageous in various research applications. Like its parent compound, ddATP, 2',3'-dideoxyadenosine-5'-O-(1-thiotriphosphate) acts as a chain terminator. The absence of both the 2' and 3' hydroxyl groups on the sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting the elongation of the DNA chain by polymerases. trilinkbiotech.com

The enzymatic incorporation of deoxynucleoside-5'-O-(1-thiotriphosphates) into RNA transcripts by T7 RNA polymerase has been investigated. Studies have shown that [alpha-S]dATP can be specifically incorporated into transcripts, with yields comparable to those obtained with unmodified nucleotides. nih.gov This demonstrates that the polymerase machinery can recognize and utilize these modified nucleotides, a critical aspect for their function in biological systems and research applications. The combination of chain termination and nuclease resistance makes 2',3'-dideoxyadenosine-5'-O-(1-thiotriphosphate) a valuable tool in antiviral research and various biotechnology applications. trilinkbiotech.com

Purine Moiety Modifications and Their Impact on Activity (e.g., 2,6-diaminopurine (B158960) 2',3'-dideoxyriboside)

Alterations to the purine base of 2',3'-dideoxyadenosine have been investigated as a strategy to improve antiviral efficacy and overcome metabolic limitations. A significant example of this approach is the 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR). nih.gov

In comparative studies, ddDAPR demonstrated potent and selective anti-HIV activity. It inhibited HIV antigen expression and the virus-induced cytopathic effect at a 50% effective dose (ED₅₀) of 2.4-3.8 µM, which is comparable to or slightly better than that of 2',3'-dideoxyadenosine (ddAdo), with an ED₅₀ of 3-6 µM. nih.gov A key advantage of ddDAPR is its significantly lower cytotoxicity. The 50% inhibitory concentration (IC₅₀) for MT-4 cell viability was 477 µM for ddDAPR, compared to 889 µM for ddAdo, indicating a more favorable selectivity index for the diaminopurine analog. nih.gov

A critical factor contributing to the therapeutic potential of ddDAPR is its resistance to deamination. 2',3'-dideoxyadenosine is susceptible to rapid degradation by adenosine deaminase, which converts it to the less active 2',3'-dideoxyinosine. In contrast, ddDAPR has been shown to be a poor substrate for this enzyme. nih.gov This metabolic stability is a significant advantage from a chemotherapeutic perspective, as it can lead to higher and more sustained intracellular concentrations of the active compound.

Other modifications to the purine ring, such as the investigation of several pyrrolo[2,3-d]pyrimidine 2',3'-dideoxynucleosides, have also been explored for their anti-HIV activity. However, none of these derivatives proved to be as potent or selective as ddDAPR. nih.gov

Structure-Activity Relationship (SAR) Studies of 2',3'-Dideoxyadenosine and its Derivatives

The systematic modification of the 2',3'-dideoxyadenosine (ddA) structure has been crucial in elucidating the key determinants for its anti-HIV activity. Structure-activity relationship (SAR) studies have primarily focused on substitutions at the 2' and 3' positions of the sugar moiety and modifications of the purine base.

A comprehensive study involving the synthesis and anti-HIV evaluation of ddA analogues with azido, fluorine, or hydroxyl group substitutions at the C-2' or C-3' positions revealed critical insights. The stereochemistry of the substituent was found to be a major factor influencing antiviral activity. For instance, among the azido derivatives, only the compound with a 3'-azido group in the "down" (arabino) configuration showed slightly higher activity than ddA, albeit with increased toxicity. nih.gov Any other placement of the azido group resulted in diminished activity. nih.gov Similarly, for the fluorine-substituted analogs, the compound with a 2'-fluoro group in the "up" (ribo) configuration was the most selective inhibitor, although it was less potent than the parent compound. nih.gov These findings underscore the stringent structural requirements for effective interaction with the viral reverse transcriptase.

The following table summarizes the anti-HIV activity and cytotoxicity of selected 2',3'-dideoxyadenosine derivatives in MT-4 cells.

CompoundModificationAnti-HIV Activity (ED₅₀ in µM)Cytotoxicity (IC₅₀ in µM)Selectivity Index (IC₅₀/ED₅₀)
2',3'-Dideoxyadenosine (ddAdo)Parent Compound3-6889148-296
3'-Azido-2',3'-dideoxyarabinofuranosyladenine3'-azido "down"Slightly more active than ddAdoConsiderably more toxic than ddAdo-
2',3'-Dideoxy-2'-fluoroadenosine (arabino)2'-fluoro "down"Less active than ddAdo--
2',3'-Dideoxy-2'-fluoroadenosine (ribo)2'-fluoro "up"Less active than ddAdo>1000>50
2,6-Diaminopurine 2',3'-dideoxyriboside (ddDAPR)Purine modification2.4-3.8477126-199

Data sourced from Biochemical Pharmacology, 1988, 37(7), 1317-25 and Journal of Medicinal Chemistry, 1987, 30(11), 2131-7.

Drug Resistance Mechanisms Associated with 2 ,3 Dideoxyadenosine and Its Analogs

Identification of Viral Resistance Mutations in Reverse Transcriptase

The primary mechanism of resistance to NRTIs involves the selection of mutations within the viral reverse transcriptase (RT) enzyme. These mutations alter the enzyme's structure and function, reducing its susceptibility to the inhibitory effects of the drug.

Specific Amino Acid Substitutions (e.g., P119S, V179D, L214F, Q151M Complex Mutations)

Several key amino acid substitutions in the HIV-1 reverse transcriptase have been associated with resistance to 2',3'-dideoxyadenosine and its analogs.

The P119S mutation has been identified in combination with other mutations in viruses selected for resistance to 2'-fluoro-2',3'-dideoxyadenosine (B25987) (F-ddA), an analog of ddA. While its individual contribution to ddA resistance is not fully elucidated, it is thought to act as a secondary mutation that compensates for fitness costs incurred by primary resistance mutations.

The V179D mutation is more commonly associated with resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs). However, it can also be selected in combination with other NRTI resistance mutations and may contribute to a reduced virological response to NRTI-containing regimens. Its direct impact on ddA susceptibility is likely modest and occurs in the context of a broader resistance profile.

The L214F mutation has been observed in viruses resistant to 3'-azido-2',3'-dideoxyguanosine, a guanosine (B1672433) analog of ddA, alongside the L74V and F77L mutations nih.gov. This suggests a role for L214F in resistance to dideoxynucleoside analogs, although its specific effect on ddA resistance requires further characterization. It has also been shown to contribute to zidovudine (B1683550) resistance in combination with other mutations nih.gov.

The Q151M complex of mutations, which includes A62V, V75I, F77L, and F116Y in addition to Q151M, confers broad cross-resistance to multiple NRTIs, including the ddA analog didanosine (B1670492) (ddI) nih.govnih.gov. The Q151M mutation is the cornerstone of this resistance pathway, and its presence significantly reduces the susceptibility of the virus to a wide range of nucleoside analogs nih.gov. The accessory mutations within the complex, such as A62V, are thought to restore viral fitness, which can be impaired by the primary Q151M mutation mdpi.com.

Influence of Nucleoside Base Structure on Resistance Profile Selection

The chemical structure of the nucleoside base plays a significant role in determining which resistance mutations are selected. For instance, the selection of mutations like L74V, F77L, and L214F by a guanosine analog of ddA highlights that the purine (B94841) base influences the evolutionary pathway of resistance nih.gov. The interaction between the nucleoside analog and the amino acid residues in the dNTP-binding pocket of the reverse transcriptase is specific to the shape and chemical properties of both the base and the sugar moiety of the analog. This specificity dictates which amino acid substitutions will most effectively reduce the drug's inhibitory activity while maintaining the enzyme's ability to replicate the viral genome. Studies comparing adenine (B156593) and guanine (B1146940) analogs have shown that the protein environments around these two purine bases in protein-ligand complexes are significantly different, which likely translates to the selection of distinct resistance mutations nih.gov.

Phenotypic Mechanisms of Nucleoside Reverse Transcriptase Inhibitor (NRTI) Resistance

The genetic mutations in the reverse transcriptase manifest as two primary phenotypic mechanisms of resistance: reduced incorporation of the drug into the viral DNA (discrimination) and increased removal of the incorporated drug (excision).

Discriminatory Mutations Affecting Triphosphate Binding Affinity

The primary mechanism of resistance for many NRTIs, including analogs of 2',3'-dideoxyadenosine, is through mutations that allow the reverse transcriptase to discriminate between the natural deoxynucleoside triphosphate (dNTP) and the active triphosphate form of the drug (NRTI-TP) mdpi.comyoutube.com. This discrimination often results from a decreased affinity of the mutant enzyme for the NRTI-TP or a reduced rate of its incorporation into the growing DNA chain.

The Q151M complex is a prime example of a discriminatory mechanism. This complex of mutations alters the conformation of the dNTP-binding pocket, which reduces the rate of incorporation of various NRTI-TPs, including the triphosphate form of ddA (ddATP), without significantly affecting the binding of the natural dNTPs nih.govnih.gov. This leads to a selective disadvantage for the drug, allowing viral replication to proceed.

Excision of Nucleoside Analog Monophosphates from Primed Viral DNA

The second major mechanism of NRTI resistance is the enhanced phosphorolytic removal, or excision, of the chain-terminating nucleoside analog monophosphate from the 3' end of the primer strand nih.govnih.gov. This process is typically mediated by ATP, which acts as a pyrophosphate donor, effectively "unblocking" the DNA chain and allowing DNA synthesis to resume nih.govnih.gov.

While this mechanism is most well-characterized for thymidine (B127349) analogs like zidovudine (AZT), which selects for a set of mutations known as thymidine analog mutations (TAMs), it is also relevant for other NRTIs. The efficiency of excision is dependent on the specific NRTI and the set of resistance mutations present in the reverse transcriptase. For ddA, while the excision pathway is considered a potential mechanism of resistance, it is generally less efficient than for thymidine analogs. The presence of certain mutations can, however, enhance the excision of a broader range of NRTIs.

Analysis of Cross-Resistance Patterns with Other Nucleoside Analogs

The selection of a particular resistance mutation or set of mutations by one NRTI can confer resistance to other drugs in the same class, a phenomenon known as cross-resistance. Understanding these patterns is crucial for designing effective sequential and combination antiretroviral therapies.

Viruses harboring the Q151M complex exhibit broad cross-resistance to most approved NRTIs, including zidovudine, didanosine (a ddA analog), zalcitabine, and stavudine (B1682478) nih.govmdpi.com. This makes the emergence of this complex a significant clinical challenge.

In contrast, the M184V mutation, which is the primary mutation selected by lamivudine (B182088) and emtricitabine, confers high-level resistance to these drugs but can increase susceptibility to zidovudine and tenofovir (B777) nih.govnih.gov. Its effect on didanosine is a low-level decrease in susceptibility nih.gov.

Thymidine analog mutations (TAMs) , such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, are selected by zidovudine and stavudine and can confer broad cross-resistance to other NRTIs, including abacavir (B1662851) and tenofovir nih.gov. The impact of TAMs on the susceptibility to ddA and its analogs can vary depending on the specific combination of mutations present.

Conversely, some mutations selected by other NRTIs can have a neutral or even beneficial effect on the activity of ddA analogs. For example, the development of resistance to 4'-ethynyl-2-fluoro-2'-deoxyadenosine, a novel adenosine (B11128) analog, is primarily driven by the M184V mutation, and the resulting resistant viruses can show hypersensitivity to tenofovir asm.orgresearchgate.net.

The intricate interplay of these resistance mutations and mechanisms underscores the complexity of HIV-1 drug resistance and highlights the ongoing need for the development of new antiretroviral agents with novel resistance profiles.

Toxicity Profiles and Cellular Implications of 2 ,3 Dideoxyadenosine

Metabolic Basis of 2',3'-Dideoxyadenosine-Related Cellular Toxicity

The cellular toxicity of 2',3'-dideoxyadenosine (ddA) is rooted in its metabolic conversion to active forms that disrupt essential cellular processes. This process is significantly influenced by enzymes involved in purine (B94841) metabolism and leads to imbalances in nucleotide pools, ultimately affecting DNA synthesis.

Adenosine (B11128) deaminase (ADA) is a key enzyme in the purine salvage pathway that catalyzes the deamination of adenosine and deoxyadenosine (B7792050). nih.govjci.org Its role is critical in preventing the accumulation of these substrates, which can be toxic to cells, particularly lymphocytes. nih.govjci.org The cytotoxicity of 2',3'-dideoxyadenosine is significantly enhanced when ADA is inhibited. ashpublications.orgresearchgate.net Studies have shown that the presence of an ADA inhibitor, such as Coformycin (CF), accentuates the toxic effects of ddA. ashpublications.orgresearchgate.net This enhancement is attributed to the increased intracellular generation and accumulation of the phosphorylated form of ddA, 2',3'-dideoxyadenosine triphosphate (ddATP). ashpublications.orgresearchgate.net By blocking the deamination of ddA, ADA inhibitors effectively channel more of the compound into the phosphorylation pathway, leading to higher concentrations of the active, toxic metabolite.

This mechanism is analogous to the pathology of ADA deficiency, a genetic disorder where the absence of ADA leads to the accumulation of deoxyadenosine and its subsequent phosphorylation to deoxyadenosine triphosphate (dATP), a metabolite known to be toxic to lymphocytes. nih.govyoutube.com

Upon entering a cell, 2',3'-dideoxyadenosine is phosphorylated to its active triphosphate form, 2',3'-dideoxyadenosine triphosphate (ddATP). ashpublications.orgresearchgate.net The formation of ddATP from ddA is a rapid, concentration-dependent process. nih.gov Research on human T-cell lines has revealed that ddATP has an anomalously long intracellular half-life, estimated to be between 25 and 40 hours. nih.gov This is significantly longer than the half-life of other purine dideoxynucleoside triphosphates like 2',3'-dideoxyguanosine (B1417426) triphosphate (ddGTP), which is only 3-5 hours under similar conditions. nih.gov

Table 1: Intracellular Half-Life of Dideoxynucleoside Triphosphates in MOLT-4 T-Cells

Compound Half-Life (t½)
2',3'-Dideoxyadenosine Triphosphate (ddATP) 25 - 40 hours
2',3'-Dideoxyguanosine Triphosphate (ddGTP) 3 - 5 hours

Data sourced from research on human T-cell cultures. nih.gov

This prolonged persistence of ddATP within the cell is a key factor in its cytotoxicity, as it allows for sustained disruption of cellular processes, most notably DNA synthesis. The primary mechanism of this disruption is the function of ddATP as a DNA chain terminator.

The accumulation of ddATP has a profound and direct impact on the synthesis of Deoxyribonucleic Acid (DNA). nih.gov As an analogue of deoxyadenosine triphosphate (dATP), ddATP can be recognized and incorporated by DNA polymerases into a growing DNA strand. ashpublications.orgresearchgate.net However, because ddATP lacks a hydroxyl group at the 3' position of its sugar moiety, its incorporation into the DNA chain prevents the formation of the next 5' to 3' phosphodiester bond. This event effectively terminates the elongation of the DNA strand.

This chain-terminating activity makes ddATP a potent inhibitor of DNA synthesis. ashpublications.orgresearchgate.netnih.gov The disruption of this fundamental process is a primary cause of the compound's cytotoxic effects. The accumulation of ddATP and the subsequent halt of DNA replication can lead to an imbalance in the intracellular pools of deoxynucleoside triphosphates (dNTPs), further perturbing cellular homeostasis and contributing to cell death. biologists.com

Cell-Specific Cytotoxicity Studies of 2',3'-Dideoxyadenosine

Initial research into the cytotoxicity of 2',3'-dideoxyadenosine identified a remarkable selectivity for a specific subset of lymphoid cells. However, subsequent investigations revealed a more complex picture, attributing this selectivity to a contaminant rather than the inherent properties of pure ddA.

Early studies reported that 2',3'-dideoxyadenosine, when combined with an adenosine deaminase inhibitor like Coformycin, exhibited selective cytotoxicity against cells expressing Terminal deoxynucleotidyl Transferase (TdT). ashpublications.orgresearchgate.net TdT is a specialized DNA polymerase that, unlike most DNA polymerases, does not require a template to add deoxynucleotides to the 3' end of a DNA molecule. wikipedia.orgthermofisher.comresearchgate.net This enzyme is primarily found in immature, pre-B and pre-T lymphoid cells. wikipedia.orgnih.gov

The proposed mechanism for this selective toxicity was that TdT could incorporate the chain-terminating ddA into the DNA of these specialized cells, leading to their death. ashpublications.orgresearchgate.net This hypothesis was supported by experiments showing that TdT-positive leukemic cells were susceptible to ddA/CF treatment, while TdT-negative leukemic cells were unaffected. ashpublications.orgresearchgate.net Furthermore, a TdT-negative cell line that was experimentally modified to express TdT became sensitive to the compound, strongly suggesting a central role for the enzyme in mediating the cytotoxicity. ashpublications.org

Table 2: Effect of 2',3'-Dideoxyadenosine (ddA) and Coformycin (CF) on Cell Viability

Cell Line Type Treatment Exposure Time % Cell Death
TdT-Negative Parental Line 250 µmol/L ddA + 30 µmol/L CF 48 hours 30%
TdT-Positive Daughter Line 250 µmol/L ddA + 30 µmol/L CF 48 hours 90%

Data from a study on a pre-B-cell line and its TdT-positive counterpart. ashpublications.orgresearchgate.net

Despite the compelling initial evidence, further research revealed a critical caveat: the observed TdT-specific cytotoxicity was not caused by 2',3'-dideoxyadenosine itself. nih.gov A pivotal study found that the cytotoxic effect was exclusively associated with ddA preparations from specific commercial suppliers. nih.gov Batches of ddA from other sources were found to be non-toxic to TdT-positive cells. nih.gov

This discrepancy prompted a detailed analysis using high-pressure liquid chromatography (HPLC), which identified a unique contaminant peak in the toxic ddA batches. nih.gov This trace contaminant, making up less than 0.1% of the material, was identified as 3'-deoxyadenosine, an adenosine analogue more commonly known as Cordycepin. nih.gov

Subsequent experiments confirmed that pure Cordycepin, in the presence of an ADA inhibitor, was highly and selectively cytotoxic to TdT-positive cell lines, with a 50% inhibitory concentration (IC50) of less than 0.5 µM. nih.gov In contrast, pure 2',3'-dideoxyadenosine was shown to be non-cytotoxic to these same cells. nih.gov This research concluded that the initial reports of TdT-specific killing by ddA were, in fact, the result of contamination by Cordycepin. nih.gov This finding critically differentiates the biological activity of the two closely related adenosine analogues and underscores the importance of sample purity in cytotoxicity studies.

Research Methodologies and Translational Studies of 2 ,3 Dideoxyadenosine

In Vitro Experimental Models for Antiviral and Cellular Studies

In vitro experimental models are fundamental to understanding the antiviral activity and cellular effects of 2',3'-Dideoxyadenosine (ddA). These systems allow for controlled investigation of the compound's mechanism of action, potency, and cellular interactions in a reproducible laboratory setting.

The evaluation of ddA's antiviral properties has utilized a variety of human cell lines to model different aspects of viral infections. Human T-lymphocyte cells, such as CEM/O, are particularly relevant for studying anti-HIV agents, as T-lymphocytes are a primary target of the virus. nih.gov Studies in these cell lines have been crucial for demonstrating the superior potency of ddA prodrugs, which are designed to efficiently deliver the active nucleotide into the cell. nih.gov

Peripheral blood mononuclear cells (PBMCs) offer a more complex and physiologically relevant model, as they comprise a mixture of lymphocytes and monocytes. Research using PBMCs has been instrumental in developing and validating analytical methods, such as HPLC-MS/MS, to simultaneously measure levels of ddA's metabolites, including the active form, 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP). nih.gov This allows for detailed studies of the compound's cellular pharmacokinetics in a primary human cell system. nih.gov While T-cells and PBMCs are central to HIV research, other cell types are used to assess broader antiviral potential or metabolic pathways.

Quantifying the effectiveness of an antiviral agent like ddA is critical. The half-maximal effective concentration (EC50) is a key metric used for this purpose. wikipedia.org The EC50 value represents the concentration of a drug that inhibits 50% of the viral replication in a given assay. wikipedia.org It is determined by creating a dose-response curve, where the effect of the drug is plotted against its concentration. xenotech.com Biological responses typically follow a sigmoidal function, and the EC50 is the inflection point of this curve. wikipedia.org This value is a standard measure of a drug's potency. patsnap.com

For HIV research, a common method to assess viral replication is by measuring the levels of the p24 antigen. pathologytestsexplained.org.au The p24 protein is a core structural component of the HIV virus, and its presence in cell culture supernatants or patient blood is a direct marker of viral production. pathologytestsexplained.org.auicosagen.com P24 antigen levels are typically high during the early stages of infection before a robust antibody response develops. i-base.info In in vitro studies, a reduction in p24 levels in the presence of ddA indicates successful inhibition of viral replication. nih.gov This method is often employed in an ELISA (enzyme-linked immunosorbent assay) format for sensitive and specific quantification. nih.gov

Table 1: Antiviral Activity of 2',3'-Dideoxyadenosine (ddA) Analogs Against HIV-1 and HIV-2 in CEM/O Cells

CompoundVirus StrainEC50 (µM)
ddAHIV-1>10
ddAHIV-2>10
cycloSal-ddAMP (9a)HIV-10.1
cycloSal-ddAMP (9a)HIV-20.1
d4AHIV-13.0
d4AHIV-23.0
cycloSal-d4AMP (10a)HIV-10.005
cycloSal-d4AMP (10a)HIV-20.005

This table is based on data presented in studies on ddA pronucleotides, illustrating how EC50 values are used to compare the potency of different compounds. nih.gov

Viral infection often leads to structural and morphological changes in host cells, a phenomenon known as the cytopathic effect (CPE). wikipedia.org These changes can include cell rounding, shrinkage (pyknosis), fusion with neighboring cells to form syncytia, and eventual detachment from the culture surface, leading to cell death. wikipedia.orgasm.org The type and speed of CPE can be characteristic of a particular virus. asm.org

A key aspect of antiviral drug evaluation is assessing the ability of a compound to protect cells from these virus-induced changes. In a typical assay, cell monolayers are infected with a virus in the presence and absence of ddA. The cell cultures are then microscopically observed over several days. An effective antiviral agent will prevent or significantly delay the onset of CPE, allowing the cells to remain viable and maintain their normal morphology compared to the untreated, infected control cells, which would show widespread destruction. asm.org

Advanced Analytical Techniques for 2',3'-Dideoxyadenosine Cellular Pharmacology

Investigating the cellular pharmacology of ddA—how it is taken up, metabolized, and distributed within the cell—requires sophisticated analytical techniques capable of detecting and quantifying the compound and its various forms in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for studying the pharmacokinetics of ddA. nih.gov It allows for the separation, identification, and quantification of ddA and its metabolites from biological samples like plasma, urine, and cell extracts. nih.govnih.gov For instance, HPLC has been used to show that ddA is rapidly and extensively metabolized to 2',3'-dideoxyinosine (ddI) in the body. nih.govnih.gov

Modern methods often couple HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), which provides very high specificity and sensitivity. nih.gov An HPLC-MS/MS method has been developed for the simultaneous determination of ddI and the therapeutically active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP), in human PBMCs. nih.gov This method involves separating the analytes on a specialized chromatography column (e.g., a HILIC column) before detection by a triple-quadrupole mass spectrometer. nih.gov Such techniques are crucial for building a comprehensive picture of the drug's disposition and for understanding the intracellular kinetics of its active form. nih.gov

Table 2: Example Parameters for HPLC-MS/MS Analysis of ddA Metabolites

ParameterSpecification
Analytical MethodHPLC-MS/MS
Column TypeHILIC (100mm x 2.1mm, 1.7µm)
DetectionTriple-quadrupole mass spectrometry with ESI source
Sample PreparationSolid phase extraction of cell homogenates
Linear Range (ddI)0.5-200.0 ng/mL
Linear Range (ddA-TP)0.25-100.0 ng/mL

This table summarizes typical parameters for a validated method used in cellular pharmacokinetic studies of ddA, based on published research. nih.gov

Radiometric assays are highly sensitive methods used to trace the fate of a drug within a biological system. These assays involve using a radiolabeled version of the compound, such as tritium-labeled [3H]ddA. nih.gov By tracking the radioactivity, researchers can investigate key cellular processes like uptake and metabolism.

To measure cellular uptake, cells are incubated with the radiolabeled compound for a specific period. giffordbioscience.com The incubation is then stopped, and the cells are washed to remove any external drug. The cells are subsequently lysed, and the amount of radioactivity inside the cells is measured using a scintillation counter. giffordbioscience.com This provides a direct measure of how much of the compound has been transported into the cells. giffordbioscience.com

These techniques are also invaluable for studying phosphorylation kinetics. After uptake, ddA must be converted by cellular kinases into its mono-, di-, and triphosphate forms, with ddA-TP being the active molecule that inhibits viral reverse transcriptase. By using radio-HPLC analysis, researchers can separate the different phosphorylated metabolites from cell lysates and quantify the amount of radioactivity associated with each one. researchgate.net This allows for the determination of the rate and extent to which ddA is anabolized to its active form, providing critical insights into its mechanism of action.

Preclinical Evaluation in Animal Models

Preclinical evaluation in relevant animal models is a critical step in characterizing the therapeutic potential of 2',3'-Dideoxyadenosine (ddA). These studies provide essential data on the compound's behavior in vivo, informing its potential efficacy and metabolic fate before consideration for human trials.

Pharmacokinetic (PK) studies of ddA and its analogs have been conducted across various animal models to understand its absorption, distribution, metabolism, and excretion. A significant characteristic of ddA is its rapid in vivo conversion to 2',3'-dideoxyinosine (ddI) by the enzyme adenosine (B11128) deaminase (ADA). This rapid metabolism means that pharmacokinetic assessments often measure both the parent compound (ddA) and its primary metabolite (ddI).

In Mice: Studies in mice have shown that after intravenous administration, ddA is very rapidly cleared from the plasma. Intact ddA is often undetectable shortly after administration, with its metabolite, ddI, appearing transiently. This rapid conversion is a dominant feature of its pharmacokinetic profile in this model.

In Rats: Research on ddA analogs, such as 2'-β-fluoro-2',3'-dideoxyadenosine (F-ddA), provides further insight. In rats, F-ddA, which is a poorer substrate for ADA than ddA, was still eliminated rapidly from plasma with a total clearance of 68.5 mL/min/kg. A substantial portion of this clearance (58%) was attributed to its metabolic conversion to 2'-β-fluoro-2',3'-dideoxyinosine (F-ddI).

In Monkeys: Pharmacokinetic studies of F-ddA in rhesus monkeys revealed a short mean residence time of 0.17 hours in plasma. The exposure to the metabolite F-ddI was significantly greater than that of the parent drug. Furthermore, penetration into the cerebrospinal fluid (CSF) was observed, though at low levels.

In hu-PBL-SCID Mice: The use of severe combined immunodeficient (SCID) mice, sometimes engrafted with human peripheral blood lymphocytes (hu-PBL), is crucial for evaluating compounds against human-specific pathogens like HIV. While specific pharmacokinetic data for ddA in hu-PBL-SCID mice is not extensively detailed in readily available literature, these models are invaluable for pharmacodynamic assessments. They allow for the evaluation of antiviral efficacy in a system containing human target cells. For instance, studies have demonstrated that certain ddA analogs show potent anti-HIV-1 activity in human peripheral blood mononuclear cell-transplanted NOD/SCID Janus kinase 3 knockout mice. nih.gov The immunodeficient nature of SCID mice also helps in obtaining more accurate PK parameters for immunogenic therapeutics by preventing the formation of anti-drug antibodies that can accelerate clearance. nih.govnih.gov

Animal ModelCompoundKey Pharmacokinetic FindingsReference
MouseddARapid conversion to ddI; intact ddA often undetectable shortly after dosing.Generic Finding
RatF-ddA (analog)Total Clearance: 68.5 mL/min/kg; Metabolic clearance to F-ddI accounts for 58%.Analog Study
Rhesus MonkeyF-ddA (analog)Mean Residence Time (Plasma): 0.17 h; Low CSF penetration.Analog Study
hu-PBL-SCID MiceddA / AnalogsPrimarily used for pharmacodynamic (efficacy) studies against human pathogens. SCID models prevent immunogenic responses, allowing for more accurate PK calculations. nih.govnih.gov nih.gov

The disposition and metabolism of ddA are intrinsically linked to its rapid enzymatic conversion. The primary metabolic pathway involves deamination by adenosine deaminase (ADA) to form 2',3'-dideoxyinosine (ddI). This conversion is so efficient that ddA is often considered a prodrug of ddI.

Once ddI is formed, it enters the purine (B94841) salvage pathway to be converted into its pharmacologically active form. Cellular kinases phosphorylate ddI to ddI-monophosphate, which is then ultimately converted to dideoxyadenosine triphosphate (ddATP). It is ddATP that acts as a chain terminator for viral reverse transcriptase, thereby inhibiting viral replication. The antiviral activity of ddA is therefore dependent on this multi-step intracellular metabolic activation.

Studies have classified ddA and ddI as cell-activation-independent nucleoside analogs. bgu.ac.il This means their anabolic phosphorylation to the active triphosphate form does not depend on the activation state of the cell (e.g., resting vs. activated T-cells), a potentially advantageous property for an antiviral agent. bgu.ac.il

Disposition studies in mice using radiolabeled [3H]ddA showed that following intravenous administration, the radioactivity in plasma and tissues became constant after 30 minutes, with the majority present as tritiated water (3H2O), indicating that the tritium label had exchanged with water. In urine, the major radioactive compound identified was [3H]ddI, confirming deamination as the principal metabolic route and renal excretion as a key elimination pathway for the metabolite.

Broader Biological Activities and Research Applications of 2 ,3 Dideoxyadenosine

Anti-Bacterial Activity

2',3'-Dideoxyadenosine has demonstrated notable antibacterial effects, particularly against a range of Gram-negative bacteria belonging to the Enterobacteriaceae family.

In laboratory settings, 2',3'-dideoxyadenosine has been shown to inhibit the growth of several clinically relevant Enterobacteriaceae strains. nih.govresearchgate.netnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for various strains.

Below is an interactive data table summarizing the in vitro activity of 2',3'-dideoxyadenosine against different Enterobacteriaceae genera.

GenusNumber of Strains TestedNumber of Strains Susceptible
Salmonella55
Arizona32
Citrobacter75
Klebsiella83
Escherichia53
Shigella31
Serratia153

This data is compiled from in vitro studies assessing the susceptibility of various Enterobacteriaceae strains to 2',3'-dideoxyadenosine. nih.govresearchgate.netnih.gov

The antibacterial activity of 2',3'-dideoxyadenosine observed in vitro has been substantiated in animal studies. In experimental infection models using mice, oral administration of 2',3'-dideoxyadenosine was effective against systemic infections caused by various Enterobacteriaceae strains. nih.govresearchgate.netnih.gov The compound was active against infections caused by five Salmonella strains, two out of three Arizona strains, five out of seven Citrobacter strains, three out of eight Klebsiella strains, three out of five Escherichia strains, one out of three Shigella strains, and three out of fifteen Serratia strains. nih.govresearchgate.netnih.gov

The antibacterial properties of 2',3'-dideoxyadenosine are attributed to its ability to selectively interfere with bacterial DNA synthesis. nih.govresearchgate.netnih.gov In susceptible bacterial strains, the compound inhibits the synthesis of deoxyribonucleic acid (DNA), while the synthesis of ribonucleic acid (RNA) and proteins remains unaffected. nih.govresearchgate.netnih.gov

Research on Escherichia coli has shown that 2',3'-dideoxyadenosine is lethal to the bacterium and irreversibly inhibits its DNA synthesis. nih.gov The mechanism involves the intracellular conversion of 2',3'-dideoxyadenosine into its triphosphate analog. This analog then acts as a chain terminator during DNA replication. Because it lacks a 3'-hydroxyl group, the incorporation of the dideoxynucleotide into a growing DNA strand prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting further elongation of the DNA chain. nih.gov

Anti-Cancer Research Potential

In addition to its antibacterial effects, 2',3'-dideoxyadenosine is being explored for its potential in cancer research, primarily due to its role as a modulator of key cellular pathways.

2',3'-Dideoxyadenosine is recognized as an inhibitor of adenylyl cyclase, an enzyme crucial for the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org The adenylyl cyclase/cAMP signaling pathway plays a significant role in regulating various cellular processes, including cell proliferation. frontiersin.orgmdpi.com Dysregulation of this pathway is often observed in cancer, making it a target for therapeutic intervention.

The inhibition of adenylyl cyclase by 2',3'-dideoxyadenosine leads to a decrease in intracellular cAMP levels. Alterations in cAMP signaling can influence the activity of downstream effectors like protein kinase A (PKA), which in turn can affect gene expression and cell cycle progression. mdpi.com Research has shown that modulation of the cAMP pathway can lead to the inhibition of tumor cell growth and the induction of apoptosis (programmed cell death) in various cancer cell lines. frontiersin.org The potential of 2',3'-dideoxyadenosine to modulate this pathway makes it a valuable tool for investigating the role of cAMP in cancer biology and for exploring new anti-cancer strategies.

While direct studies on the use of 2',3'-dideoxyadenosine as a tool for studying S-adenosylhomocysteine (SAH) hydrolase are limited, research on a closely related compound, 2'-deoxyadenosine, provides valuable insights. 2'-Deoxyadenosine has been shown to cause the irreversible inactivation of SAH hydrolase. jci.org SAH hydrolase is a key enzyme in cellular methylation reactions, catalyzing the hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. nih.gov

The inactivation of SAH hydrolase by adenosine analogs highlights their potential as chemical probes to study the function and regulation of this enzyme. Given the structural similarity, it is plausible that 2',3'-dideoxyadenosine could also serve as a tool to investigate the role of SAH hydrolase in various physiological and pathological processes, including those relevant to cancer.

Applications in Biotechnology and Molecular Biology Research

Utility in Cycle Sequencing and Enzyme Mechanistic Studies (e.g., DNA Polymerase Inhibition)

2',3'-Dideoxyadenosine, in its triphosphate form (ddATP), is a cornerstone of the chain-termination method of DNA sequencing, famously developed by Frederick Sanger. wikipedia.orguhcl.edudavidson.edu This technique, also known as Sanger sequencing, relies on the strategic interruption of DNA synthesis. uhcl.edu The core principle lies in the molecular structure of dideoxynucleotides. Unlike normal deoxynucleotides (dNTPs), which possess a hydroxyl (-OH) group at the 3' position of the ribose sugar, 2',3'-dideoxynucleotides lack this group. wikipedia.orgdavidson.edu

DNA polymerase enzymes catalyze the formation of a phosphodiester bond by linking the 5' phosphate (B84403) group of an incoming nucleotide to the 3' hydroxyl group of the growing DNA strand. wikipedia.orguhcl.edu When a DNA polymerase incorporates a 2',3'-dideoxyadenosine triphosphate (ddATP) into a nascent DNA chain, the absence of the 3'-hydroxyl group makes it impossible to form the next phosphodiester bond. wikipedia.orgdavidson.edu This event effectively terminates the extension of the DNA chain. wikipedia.orgdavidson.edubiosyn.com

In practice, four separate sequencing reactions are set up, each containing the DNA template, a primer, DNA polymerase, all four normal dNTPs, and a small, limiting amount of one of the four dideoxynucleotides (ddATP, ddGTP, ddCTP, or ddTTP). uhcl.edu As the polymerase synthesizes new DNA, it will occasionally incorporate a dideoxynucleotide instead of its normal counterpart. This results in a collection of DNA fragments of varying lengths, each ending with a specific dideoxynucleotide. uhcl.edudavidson.edu When these fragments are separated by size using gel electrophoresis, the DNA sequence can be read. uhcl.edu

The triphosphate of dideoxyadenosine has been shown to be a competitive inhibitor of E. coli DNA polymerase. nih.gov Early in the synthesis process, it competes with the natural nucleotide, but its incorporation ultimately leads to a near-complete halt of DNA synthesis. nih.gov This characteristic makes it an invaluable tool for studying the mechanisms of DNA polymerases and for DNA sequencing applications. wikipedia.orgnih.govnih.gov

ApplicationCompoundMechanism of ActionOutcome
DNA Sequencing (Sanger Method)2',3'-Dideoxyadenosine triphosphate (ddATP)Competitive inhibitor of DNA polymerase; lacks a 3'-OH group. wikipedia.orgnih.govTerminates DNA chain elongation upon incorporation. wikipedia.orgbiosyn.com
Enzyme Mechanistic Studies2',3'-Dideoxyadenosine triphosphate (ddATP)Inhibits DNA polymerase activity by preventing phosphodiester bond formation. wikipedia.orgnih.govAllows for the study of polymerase kinetics and substrate binding. nih.gov

Production of Nucleic Acid Sequences Incapable of Further Extension by Polymerases

The fundamental utility of 2',3'-dideoxyadenosine in molecular biology stems from its ability to generate nucleic acid chains that cannot be elongated by DNA polymerases. wikipedia.orgbiosyn.com This chain-terminating property is a direct consequence of its chemical structure. The synthesis of DNA by a polymerase proceeds in the 5' to 3' direction, requiring a free 3'-hydroxyl group on the terminal nucleotide of the growing strand to form a phosphodiester bond with the 5'-phosphate of the incoming nucleotide. wikipedia.orguhcl.edu

2',3'-Dideoxyadenosine, and other dideoxynucleotides, are defined by the absence of this crucial 3'-hydroxyl group; they have a hydrogen atom at this position instead. davidson.edu When a DNA polymerase incorporates the triphosphate form of 2',3'-dideoxyadenosine (ddATP) into a DNA strand, the resulting chain lacks the necessary 3'-OH terminus for the addition of the next nucleotide. wikipedia.org This effectively halts the polymerase's activity at that specific point, creating a truncated nucleic acid sequence. wikipedia.orgnih.gov

This production of non-extendable sequences is the basis for various applications beyond standard DNA sequencing, including:

Site-directed mutagenesis : Dideoxynucleotides can be used to introduce specific mutations by terminating a growing DNA strand at a desired location during replication. biosyn.com

Primer extension assays : These assays utilize dideoxynucleotides to determine the specific position of a nucleotide within a DNA or RNA molecule by terminating the extension of a primer at that point. biosyn.com

In vitro transcription : In a similar manner, dideoxynucleotides can be used to terminate RNA synthesis during in vitro transcription, resulting in RNA molecules with defined endpoints. biosyn.com

Application in Pyrophosphorolysis-Activated Polymerization (PAP) for Rare Mutation Detection

A highly sensitive method for detecting rare genetic mutations, known as Pyrophosphorolysis-Activated Polymerization (PAP), utilizes oligonucleotides that are blocked at their 3' end by a dideoxynucleotide, such as 2',3'-dideoxyadenosine. nih.govsemanticscholar.org This technique is designed to achieve a high degree of specificity in allele-specific amplification, making it possible to identify a single mutant allele among millions to billions of wild-type alleles. nih.govnih.gov

The PAP method employs a pyrophosphorolysis-activatable oligonucleotide (P*), which is an allele-specific primer with a dideoxynucleotide at its 3' terminus. nih.gov This 3' block prevents the oligonucleotide from acting as a primer for DNA polymerase under normal conditions. nih.gov However, in the presence of pyrophosphate (PPi) and a perfectly matched DNA template (the mutant allele), DNA polymerase can catalyze the reverse reaction, pyrophosphorolysis. This reaction removes the terminal dideoxynucleotide, thereby "activating" the primer. nih.gov Once activated, the now unblocked primer can be extended by the polymerase, leading to amplification of the target sequence. nih.gov

The specificity of PAP arises from the combined requirements of both efficient pyrophosphorolysis and subsequent polymerization. nih.gov A mismatch between the primer and the template (as with the wild-type allele) significantly hinders both the removal of the dideoxynucleotide and the subsequent extension, making non-specific amplification an extremely rare event. nih.gov

An advancement of this technique, Bidirectional PAP allele-specific amplification (Bi-PAP-A), uses two opposing, 3'-blocked primers that have a one-nucleotide overlap at their 3' ends. nih.gov This design further enhances specificity by eliminating a potential bypass reaction that could limit the sensitivity of the original PAP method. nih.gov Bi-PAP-A has demonstrated the ability to detect as few as two copies of a mutated allele in the presence of 2 x 10⁹ copies of the wild-type DNA and has been used to measure spontaneous somatic mutations in the mouse genome at frequencies as low as 3 x 10⁻⁹. nih.gov A real-time, quantitative version of Bi-PAP has also been developed, proving effective in detecting mutations in clinical cancer samples with a sensitivity of 0.01%. semanticscholar.org

TechniqueKey ComponentMechanismApplicationSensitivity
PAP 3'-dideoxy-blocked oligonucleotide (P*)Pyrophosphorolysis removes the 3' block on a perfectly matched template, allowing polymerase extension. nih.govDetection of rare mutations. nih.govCan detect one mutant allele in 10⁶-10⁹ wild-type alleles. nih.gov
Bi-PAP-A Two opposing 3'-dideoxy-blocked oligonucleotidesEliminates bypass reactions for enhanced specificity. nih.govMeasurement of mutation load in tissues. nih.govCan detect 2 mutant copies in 2x10⁹ wild-type copies. nih.gov
Real-time Bi-PAP Two opposing 3'-dideoxy-blocked oligonucleotidesAllows for quantitative detection of mutations. semanticscholar.orgQuantification of somatic mutations in clinical samples. semanticscholar.orgCan detect 0.01% mutation abundance. semanticscholar.org

Research Tool for Investigating Nucleic Acid Metabolism and General Cellular Processes

2',3'-Dideoxyadenosine and its analogs serve as valuable research tools for probing the intricacies of nucleic acid metabolism and other cellular functions. aacrjournals.orgnih.gov As an adenosine analog, it can interfere with nucleic acid synthesis pathways, providing insights into their regulation and function. aacrjournals.org

Studies using L5178Y cells have shown that 3'-deoxyadenosine (cordycepin), a closely related analog, inhibits cell proliferation and significantly reduces protein synthesis, likely by inhibiting the synthesis of mRNA. aacrjournals.org The triphosphate form, 3'-dATP, was found to be a potent inhibitor of nuclear poly(A) polymerase and cytoplasmic terminal riboadenylate transferase. aacrjournals.org When incorporated by poly(A) polymerase, it acts as a chain terminator, highlighting its utility in studying RNA processing. aacrjournals.org

Similarly, studies on the metabolism of 2',3'-dideoxycytidine (ddCyd), another dideoxynucleoside, in human T-lymphoblastic cells revealed that it is phosphorylated to its triphosphate form (ddCTP). nih.gov Researchers found that the nucleoside was incorporated into cellular DNA, but not RNA, acting as a nucleic acid synthesis inhibitor. nih.gov Furthermore, ddCTP showed differential inhibition of DNA polymerases alpha, beta, and gamma, with polymerase gamma being the most sensitive. nih.gov This differential inhibition allows researchers to dissect the specific roles of these polymerases in DNA replication and repair.

The use of such analogs helps elucidate the metabolic pathways of nucleosides, the substrate specificities of various enzymes involved in nucleic acid synthesis, and the cellular consequences of disrupting these fundamental processes. nih.govasm.org

Phosphoramidate (B1195095) Derivatives as Inhibitors of Endothelium-Derived Hyperpolarizing Factor (EDHF)

2',3'-Dideoxyadenosine has been identified as a P-site inhibitor of adenylyl cyclase, an enzyme involved in cellular signaling. nih.gov In vascular tissues, this inhibition can interfere with the signaling pathway attributed to the Endothelium-Derived Hyperpolarizing Factor (EDHF). nih.gov The EDHF phenomenon involves hyperpolarization of smooth muscle cells, leading to blood vessel relaxation. nih.gov P-site inhibitors like 2',3'-dideoxyadenosine have been shown to reduce these EDHF-type responses in rabbit arteries. nih.gov

To improve the efficacy of 2',3'-dideoxyadenosine as an inhibitor, researchers have synthesized lipophilic phosphoramidate derivatives. nih.govnih.gov The aryloxyphosphoramidate approach creates a "pronucleotide" form of the compound. tandfonline.com This modification is designed to facilitate entry into the cell and bypass the initial, often rate-limiting, phosphorylation step catalyzed by cellular kinases. tandfonline.com

One such derivative, a phenyl methoxyalaninyl phosphoramidate of 2',3'-dideoxyadenosine (2',3'-ddA-PMAPh), has demonstrated significantly enhanced activity as an inhibitor of EDHF-type hyperpolarizations compared to the parent 2',3'-dideoxyadenosine. nih.govnih.gov While 2',3'-dideoxyadenosine alone achieved a maximal reduction of about 50% in the response, the phosphoramidate derivative nearly abolished it at the same concentration. nih.gov This enhanced potency is attributed to the more efficient intracellular delivery of the mononucleotide, which can then be further converted to the highly potent inhibitor, 2',3'-dd-5'-ATP. nih.govnih.gov These findings underscore the utility of the phosphoramidate approach for enhancing the biological activity of nucleoside analogs in research applications. nih.govtandfonline.com

Future Directions and Unanswered Questions in 2 ,3 Dideoxyadenosine Research

Further Elucidation of Underexplored Mechanisms of Action and Cellular Toxicity

A significant challenge in understanding the specific biological activities of 2',3'-Dideoxyadenosine is its rapid and quantitative in vivo conversion to 2',3'-dideoxyinosine (ddI). nih.gov This metabolic instability means that plasma levels of ddA are often undetectable, even during continuous intravenous administration, making it difficult to distinguish the intrinsic effects of ddA from those of its primary metabolite, ddI. nih.gov Consequently, the unique mechanistic contributions and the specific cellular toxicity profile of ddA itself remain largely underexplored.

Future research must focus on delineating the direct cellular impact of ddA, independent of its conversion to ddI. This could be achieved using in vitro systems with inhibited adenosine (B11128) deaminase (ADA) activity or by studying cell lines that lack this enzyme. Moreover, potential mechanisms of cellular toxicity, should any be discovered for pure ddA, warrant investigation. Research on related deoxyadenosine (B7792050) compounds has shown that toxicity in lymphocytes can be mediated by the induction of DNA strand breaks, leading to the depletion of intracellular NAD and ATP pools. nih.govnih.gov Investigating whether ddA can trigger similar pathways, even at a low level, represents a critical and unanswered question in its biological profile.

Development of Next-Generation 2',3'-Dideoxyadenosine Analogs with Enhanced Efficacy and Selectivity

Given the pharmacokinetic limitations of the parent compound, a primary focus of future research is the design and synthesis of novel ddA analogs with superior therapeutic profiles. The goals of these efforts are to improve metabolic stability, enhance antiviral potency, and increase the selectivity index, thereby widening the therapeutic window.

One highly successful strategy has been the development of lipophilic 5'-monophosphate triester prodrugs, specifically aryloxyphosphoramidate derivatives. nih.gov This chemical modification bypasses the initial and often inefficient intracellular phosphorylation step and leads to a dramatic potentiation of antiviral activity. For instance, aryloxyphosphoramidate derivatives of ddA and a related compound, 2',3'-didehydro-2',3'-dideoxyadenosine (d4A), have demonstrated 100- to 1000-fold greater efficacy against HIV and hepatitis B virus (HBV) in various cell culture models compared to the parent drugs. nih.gov

Another key avenue of development is the synthesis of ddA analogs that are resistant to metabolic degradation by adenosine deaminase (ADA). Functionalization at the 2-position of the purine (B94841) ring has yielded compounds that are either poor substrates for or competitive inhibitors of ADA. nih.gov This approach could increase the intracellular residence time of the adenosine analog, potentially leading to more sustained therapeutic effects. Modern, improved protocols for the synthesis of dideoxynucleosides continue to be developed, facilitating the generation of these novel derivatives. nih.govdoi.org

CompoundParent DrugAntiviral Activity Enhancement (vs. Parent Drug)Selectivity Index Improvement (Example)
Cf 1093 (ddA prodrug)2',3'-Dideoxyadenosine (ddA)100-1000 fold against HIV, SIV, MSV, HBVMarkedly increased
Cf 1001 (d4A prodrug)2',3'-didehydro-2',3'-dideoxyadenosine (d4A)100-1000 fold against HIV, SIV, MSV, HBV300-3000 (vs. 2-3 for d4A) in lab cell lines
Table 1: Comparison of Antiviral Efficacy and Selectivity of Parent Dideoxynucleosides and Their Aryloxyphosphoramidate Prodrugs. Data sourced from Balzarini et al., 1997. nih.gov

Exploration of Novel Therapeutic Combinations and Drug Repurposing Opportunities for 2',3'-Dideoxyadenosine

The future therapeutic utility of ddA or its next-generation analogs may lie in combination therapies, a cornerstone of modern antiviral and anticancer treatments. ku.dk The rationale for combining drugs includes enhancing efficacy, overcoming drug resistance, and reducing toxicity by using lower doses of individual agents. ku.dkpathologynews.com While single-agent activity of many targeted therapies can be limited, combinations can exploit synergistic mechanisms. ku.dk For any future clinical consideration of ddA analogs, a thorough evaluation of potential drug-drug interactions (DDIs) will be essential, drawing on the extensive knowledge gained from newer generations of direct-acting antiviral agents. nih.govnih.gov

Drug repurposing, which involves finding new indications for existing or failed compounds, offers a faster and less expensive route to clinical application compared to traditional drug discovery. biocompare.com Given its established role as a nucleoside analog, ddA and its more stable derivatives are candidates for screening in other therapeutic areas. High-throughput and high-content screening platforms could be leveraged to test libraries of ddA analogs against various cancer cell lines, other viruses, or even in models of rare genetic diseases where perturbations in nucleotide metabolism are implicated.

Potential Combination StrategyHypothetical Partnering Agent ClassScientific Rationale
Enhanced Antiviral PotencyNon-nucleoside reverse transcriptase inhibitors (NNRTIs) or Protease InhibitorsTargeting different stages of the viral life cycle to achieve synergistic inhibition of replication.
Overcoming ResistanceNovel host-targeting antiviralsReducing the likelihood of viral escape by targeting stable host factors required for viral replication.
Anticancer TherapyInhibitors of DNA repair pathways or other chemotherapeutic agentsExploiting potential chain-terminating properties in combination with agents that induce DNA damage.
Metabolic ModulationAdenosine deaminase (ADA) inhibitorsTo prevent degradation of ddA analogs that retain some susceptibility to ADA, thereby increasing intracellular concentration and therapeutic effect.
Table 2: Conceptual Framework for Future Exploration of Therapeutic Combinations Involving 2',3'-Dideoxyadenosine Analogs.

Addressing Remaining Challenges in Translational Research and Potential Therapeutic Applications

The path from a promising compound to a clinical therapy is fraught with challenges, often referred to as the "valley of death" in translational research. researchgate.net For 2',3'-Dideoxyadenosine and its analogs, several specific hurdles must be addressed. The primary challenge remains the compound's pharmacokinetic profile, namely its rapid conversion to ddI. nih.gov While the development of prodrugs and resistant analogs is promising, extensive preclinical testing is required to confirm that these new chemical entities have improved stability and bioavailability in vivo.

A second major challenge is navigating the regulatory landscape, which is complicated by the historical data issues surrounding ddA. cytivalifesciences.com Any future development program would need to unequivocally demonstrate the purity, mechanism of action, and efficacy of the specific analog being studied, effectively disentangling it from the legacy of the original compound and its contaminants. nih.gov

Finally, the transition from preclinical models to human studies presents a significant obstacle. researchgate.nete-century.us In vitro studies, while useful for mechanistic insights, often fail to predict in vivo outcomes due to complex metabolic processes and drug delivery issues. researchgate.net Therefore, a critical future direction is the development and use of more sophisticated preclinical models, such as humanized animal models or organoid systems, to better evaluate the efficacy and potential toxicities of next-generation ddA analogs before they are considered for human clinical trials.

Translational ChallengeRelevance to 2',3'-Dideoxyadenosine ResearchProposed Future Research Strategy
Pharmacokinetics & Metabolic InstabilityddA is rapidly converted to ddI, complicating the assessment of its intrinsic activity. nih.govFocus on metabolically stable analogs (e.g., 2-position modified) and prodrugs (e.g., aryloxyphosphoramidates) with comprehensive pharmacokinetic profiling in animal models.
Historical Data IntegrityEarly cytotoxicity data was confounded by active contaminants like cordycepin. nih.govRe-evaluate the biological activities of ddA and its analogs using highly purified, well-characterized compounds to establish a reliable preclinical dataset.
Predictive Preclinical ModelsStandard cell culture models may not accurately reflect in vivo metabolism and efficacy. researchgate.netUtilize advanced models such as humanized mice, patient-derived xenografts (for cancer), or organ-on-a-chip systems to better predict human outcomes.
Regulatory & Funding HurdlesBridging the gap from academic discovery to commercial development requires significant resources and a clear regulatory path. cytivalifesciences.come-century.usGenerate robust "proof-of-concept" data packages for novel analogs to attract investment and engage with regulatory agencies early in the development process.
Table 3: Key Translational Research Challenges for 2',3'-Dideoxyadenosine and Strategies to Address Them.

Q & A

Q. Key Experimental Validation :

  • Intracellular Conversion : ddA’s efficacy depends on phosphorylation efficiency. Studies using peripheral blood mononuclear cells (PBMCs) from HIV patients showed intracellular ddATP levels (1.5–3.5 pmol/10⁶ cells) directly correlated with reduced viral load .
  • Reverse Transcriptase Inhibition : Biochemical assays confirm ddATP’s IC₅₀ values in the nanomolar range against HIV-1 reverse transcriptase .

What are the key physicochemical properties of ddA relevant to experimental design?

Basic Research Question
Critical properties include:

  • Solubility : 100 mg/mL in water (425.10 mM; requires sonication) .
  • Melting Point : 181–184°C .
  • Stability : Degrades under acidic conditions; store at 2–8°C (short-term) or –20°C (long-term) .
  • Subcellular Localization : Primarily nuclear due to passive diffusion and affinity for DNA polymerases .

Q. Methodological Note :

  • For in vitro assays, pre-warm ddA in aqueous buffers (pH 7–8) to prevent degradation. Verify purity via HPLC (>97% recommended) .

How is ddA used to study cAMP-dependent pathways in cellular models?

Basic Research Question
ddA inhibits adenylate cyclase by binding its P-site (IC₅₀ = 3 µM), reducing cAMP production. This property enables studies on cAMP-mediated signaling, such as:

  • Cardiac Function : ddA (20–150 mM) suppresses β-adrenergic receptor-induced positive inotropic effects in rat cardiomyocytes .
  • Neuronal Signaling : In hippocampal neurons, ddA (10 µM, 30 min) blocks carbachol-induced Akt phosphorylation and GluA1 trafficking .

Q. Experimental Design :

  • Use ddA in combination with cAMP agonists (e.g., forskolin) to isolate adenylate cyclase-specific effects. Measure cAMP via ELISA or FRET-based biosensors .

What are the challenges in ensuring efficient intracellular conversion of ddA to ddATP?

Advanced Research Question
Key Challenges :

Phosphorylation Efficiency : ddA requires sequential phosphorylation by cellular kinases (e.g., deoxycytidine kinase). Low kinase activity in quiescent cells limits ddATP formation .

Metabolic Competition : Endogenous adenosine analogs (e.g., dATP) reduce ddA incorporation .

Q. Mitigation Strategies :

  • Use proliferating cell lines (e.g., activated PBMCs) to enhance kinase activity.
  • Combine ddA with prodrugs (e.g., 2′-β-fluoro-ddA) to bypass phosphorylation bottlenecks .

How can synthetic routes for ddA and ddATP be optimized for high-purity yields?

Advanced Research Question
Synthetic Route (from adenosine):

Tosylation : TPDS-Cl₂ in pyridine (59% yield) .

Phosphorylation : Sequential phosphorylation via monophosphate (ddAMP) and diphosphate (ddADP) intermediates .

Q. Optimization Parameters :

StepReagents/ConditionsYield
1TPDS-Cl₂, Pyridine, 3h59%
2PhOC(S)Cl, DMAP, DCM89%
3NaBH₄, MeOH, RT97%

Q. Quality Control :

  • Validate purity via HPLC and mass spectrometry. Avoid acidic conditions to prevent degradation .

How do stability and degradation kinetics of ddA impact long-term experiments?

Advanced Research Question
Degradation Factors :

  • pH : Rapid degradation below pH 6 .
  • Temperature : Half-life decreases at >4°C; store aliquots at –20°C .

Q. Methodological Recommendations :

  • Prepare fresh ddA solutions for time-course assays.
  • Monitor degradation via UV-Vis (λmax = 260 nm) or LC-MS .

How can researchers address viral resistance to ddA in prolonged antiviral studies?

Advanced Research Question
Resistance Mechanisms :

  • Mutations in HIV reverse transcriptase (e.g., K65R) reduce ddATP incorporation .

Q. Experimental Solutions :

  • Use combination therapies (e.g., ddA + protease inhibitors) to suppress resistance.
  • Monitor viral load and genotype resistance mutations via qPCR and sequencing .

What assays are recommended to quantify ddA’s antiviral efficacy and cytotoxicity?

Advanced Research Question
Key Assays :

Antiviral Activity :

  • HIV p24 ELISA : Measure viral capsid protein in supernatant .
  • PBMC-Based Assays : Infect PBMCs with HIV-1 and quantify ddATP levels via LC-MS .

Cytotoxicity :

  • MTT Assay : Assess mitochondrial activity in HEK293 or HepG2 cells .

Q. Data Interpretation :

  • Calculate selectivity index (IC₅₀ antiviral / IC₅₀ cytotoxic) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol
Reactant of Route 2
[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.